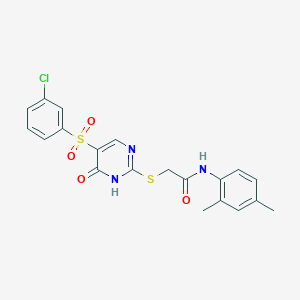

![molecular formula C8H16ClNO B2600047 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride CAS No. 2305255-40-5](/img/structure/B2600047.png)

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, also known as ASH-AS, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 163.65 .

Molecular Structure Analysis

The InChI code1S/C7H13NO.ClH/c9-6-1-4-8-7 (5-6)2-3-7;/h6,8-9H,1-5H2;1H represents the molecular structure of 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride. This code indicates that the compound contains seven carbon atoms (C7), thirteen hydrogen atoms (H13), one nitrogen atom (N), and one oxygen atom (O). The compound also includes a chloride ion (ClH). Physical And Chemical Properties Analysis

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is a solid substance . The compound’s storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Diversity in Drug Discovery

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is involved in the synthesis of diverse azaspirocycles. Multicomponent condensation of related compounds can provide access to novel building blocks like omega-unsaturated dicyclopropylmethylamines. These compounds are further transformed into various heterocyclic azaspiro compounds, which are significant scaffolds for drug discovery. Such functionalized pyrrolidines, piperidines, and azepines have considerable relevance in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Polymerization and Material Science

The polymerization of compounds related to 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, such as 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, has been explored. This process in specific solvents and conditions demonstrates living characters of polymerization, which is essential for material science and engineering (Kubo, Hara, Shibayama, & Itoh, 1999).

Antiviral and Antimicrobial Research

Related structures, such as 1-thia-4-azaspiro[4.5]decan-3-one derivatives, have shown potential in antiviral research, particularly against human coronavirus and influenza virus. This points to the azaspiro[2.5]octan-7-ylmethanol hydrochloride scaffold's versatility and relevance for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Peptide Synthesis

In peptide synthesis, compounds such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which is structurally related to 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, have been shown to be valuable. They serve as novel classes of dipeptide synthons for peptide synthesis, demonstrating the broad applicability of these compounds in biochemistry (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery Modules

The synthesis of thia/oxa-azaspiro[3.4]octanes, structurally related to 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, highlights their potential as multifunctional modules in drug discovery. These spirocycles are designed to act as novel and structurally diverse modules, with implications in the discovery of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Mécanisme D'action

The mechanism of action for 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is not specified in the search results. Its potential applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

4-azaspiro[2.5]octan-7-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-6-7-1-4-9-8(5-7)2-3-8;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHNEUKTQLBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC2)CC1CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

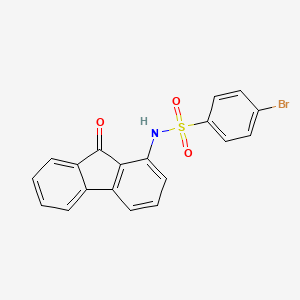

![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)

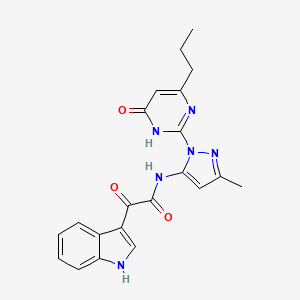

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)

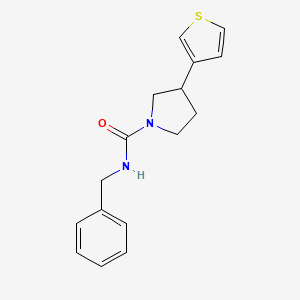

![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)

![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)

![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)

![N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide](/img/structure/B2599978.png)

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599984.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)